5-Chloro-3-methyl-1H-indole-2-carbaldehyde
Overview
Description
5-Chloro-3-methyl-1H-indole-2-carbaldehyde (5-CMC) is a small organic molecule used in many scientific experiments. It is an aldehyde, meaning it contains a carbonyl group and an alkyl group (containing a chlorine atom) attached to an aromatic indole ring. 5-CMC has been studied extensively in the scientific community and has found a variety of applications in research.
Scientific Research Applications
Biological Activity Studies
Recent years have seen an increase in attention towards indole derivatives for their biological activities against cancer cells, microbes, and different types of disorders in the human body. This compound may be studied for its biological potential in these areas .
Inhibitors for Enzymatic Reactions
Indole derivatives have been evaluated as inhibitors for aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes involved in diabetic complications. “5-Chloro-3-methyl-1H-indole-2-carbaldehyde” could be explored for similar inhibitory properties .
Anti-HIV Research
Indolyl and oxochromenyl xanthenone derivatives have been investigated for their anti-HIV properties through molecular docking studies. This suggests a potential application for “5-Chloro-3-methyl-1H-indole-2-carbaldehyde” in anti-HIV research .
Antiviral Activity
Indole derivatives have been investigated for antiviral activity against a broad range of RNA and DNA viruses. This compound may also hold potential for antiviral activity studies .
Multicomponent Reactions
“5-Chloro-3-methyl-1H-indole-2-carbaldehyde” could be used in multicomponent reactions to assemble pharmaceutically interesting scaffolds, contributing to sustainable chemistry practices .
Mechanism of Action
- However, indole derivatives, in general, have been associated with diverse biological activities, including anti-cancer, antimicrobial, and anti-inflammatory effects .
Biochemical Pathways
Pharmacokinetics
- The absorption properties of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde are not well-documented . Its volume of distribution and protein binding remain unspecified. Details regarding metabolism and elimination pathways are lacking.
properties
IUPAC Name |
5-chloro-3-methyl-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJKYRQUSPNHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511654 | |
Record name | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1H-indole-2-carbaldehyde | |
CAS RN |
40731-16-6 | |
Record name | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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